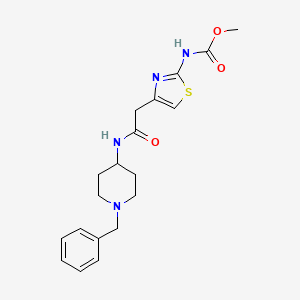![molecular formula C8H8O5 B2997196 [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 148115-82-6](/img/structure/B2997196.png)
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with a carboxylic acid group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of ester hydrolysis under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by hydrolysis. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-oxo-4H-pyran-3-yl propionate
- 4-oxo-3-(phenylmethoxy)-4H-pyran-2-carboxylic acid
- 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid is unique due to its specific structure, which combines a pyran ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(2-methyl-4-oxopyran-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5-8(13-4-7(10)11)6(9)2-3-12-5/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPTVSFDRDTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2997125.png)


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)


